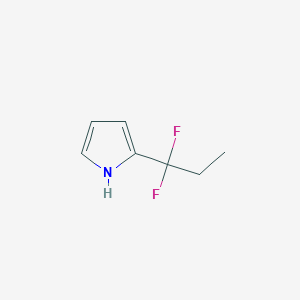

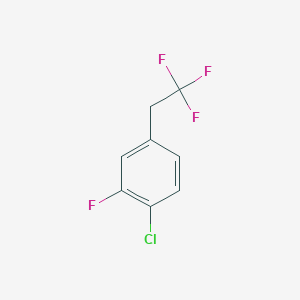

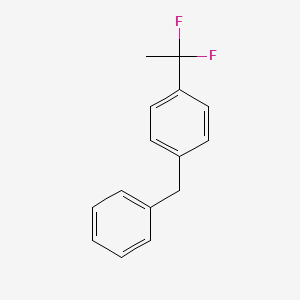

![molecular formula C8H10Cl2N4O B1390644 [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 1181458-05-8](/img/structure/B1390644.png)

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Vue d'ensemble

Description

The compound “[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride” is likely to be a salt due to the presence of “dihydrochloride” in its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions including condensation, oxidation, acid amine coupling, and reductive amination .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques: A key aspect of the scientific research on related compounds involves their synthesis. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been achieved through a high-yielding polyphosphoric acid condensation route, involving the reaction of p-toluic hydrazide and glycine. This process was characterized using UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques (Shimoga, Shin, & Kim, 2018).

Biological and Pharmacological Activities

- Anticonvulsant Properties: Schiff bases of 3-aminomethyl pyridine, through a condensation reaction with substituted aryl aldehydes/ketones, have shown anticonvulsant activity. This indicates a potential application of related compounds in seizure protection and neurological disorders (Pandey & Srivastava, 2011).

- Antitumor Activity: Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to the queried compound, have been investigated for their antitumor activity. These compounds, through structural modification and incorporation of bioactive moieties, showed promising results in in vitro anti-cancer activity assessments (Maftei et al., 2016).

- Antimicrobial and Antimycobacterial Activity: Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation revealed antimicrobial activities. These compounds, including various pyridinyl methanamine derivatives, demonstrated effectiveness against certain microbes (Bayrak et al., 2009).

Catalytic and Chemical Properties

- Catalytic Applications in Oxidation Reactions: Diiron(III) complexes with tridentate 3N ligands, including pyridinyl methanamine derivatives, have been studied for their potential in catalyzing selective hydroxylation of alkanes. This indicates a potential application in industrial and chemical processes (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity and Imaging Applications

- Photocytotoxicity in Red Light: Iron(III) complexes containing pyridinyl methanamine derivatives exhibited photocytotoxicity in red light, showing potential for use in targeted cancer therapy and imaging applications. These complexes were ingested in the nuclei of certain cells, interacting with DNA and generating reactive oxygen species upon light exposure (Basu et al., 2014).

Orientations Futures

The future research directions for this compound could involve further investigation into its potential biological activities, such as anticancer, antimicrobial, and antiviral activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Mécanisme D'action

Mode of Action

Other 1,3,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Analyse Biochimique

Biochemical Properties

[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. This compound has been shown to interact with various enzymes and proteins, including bacterial enzymes that are crucial for cell wall synthesis. The interaction with these enzymes often results in the inhibition of their activity, thereby exerting an antimicrobial effect. Additionally, this compound can bind to specific proteins involved in cellular signaling pathways, modulating their function and influencing downstream biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death. In eukaryotic cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components. This binding interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound can activate or inhibit specific signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of efflux pumps in bacteria, which can reduce the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to cellular damage and organ dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound within specific tissues can significantly influence its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by ensuring that it reaches its intended site of action within the cell. Additionally, the subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVNMUUCUBOZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

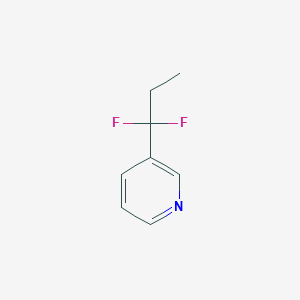

![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)

![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)